7-Bromo-2,6-dichloroquinazolin-4-amine
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Overview
Description
7-Bromo-2,6-dichloroquinazolin-4-amine is a heterocyclic aromatic compound with the molecular formula C8H4BrCl2N3. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,6-dichloroquinazolin-4-amine typically involves the bromination and chlorination of quinazoline derivatives. One common method starts with 2,6-dichlorobenzonitrile, which undergoes regioselective bromination followed by cyclization with hydrazine to form the desired product . The reaction conditions often include the use of solvents like carbon tetrachloride and reagents such as N-bromosuccinimide for bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2,6-dichloroquinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Hydrazine: Utilized in the cyclization process to form the quinazoline ring.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination with NBS typically yields brominated derivatives, while cyclization with hydrazine results in the formation of quinazoline rings .
Scientific Research Applications
7-Bromo-2,6-dichloroquinazolin-4-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including potential anticancer and antiviral agents.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 7-Bromo-2,6-dichloroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can act as a receptor antagonist by binding to receptor sites and preventing the natural ligand from eliciting a biological response .
Comparison with Similar Compounds
7-Bromo-4-chloro-1H-indazol-3-amine: Another heterocyclic compound with similar bromination and chlorination patterns.
2,6-Dichloroquinazoline: A precursor in the synthesis of 7-Bromo-2,6-dichloroquinazolin-4-amine.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H4BrCl2N3 |
---|---|
Molecular Weight |
292.94 g/mol |
IUPAC Name |
7-bromo-2,6-dichloroquinazolin-4-amine |
InChI |
InChI=1S/C8H4BrCl2N3/c9-4-2-6-3(1-5(4)10)7(12)14-8(11)13-6/h1-2H,(H2,12,13,14) |
InChI Key |
FQAHTMCCIRZAEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Br)N=C(N=C2N)Cl |
Origin of Product |
United States |
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